N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
N-{3-[1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 2,3-dimethylphenyl group and a methyl group. The benzamide moiety at position 5 of the thiadiazole ring carries a 3-methoxy substituent.
Properties
IUPAC Name |
N-[3-[1-(2,3-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-7-5-10-17(13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-8-6-9-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUVYGBXCMNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent variations, molecular properties, and synthesis strategies:
Substituent Effects on Aromatic Rings
- The 3-methoxy group on the benzamide may moderate electronic effects compared to 2- or 4-methoxy isomers, which could influence binding to targets like kinases or proteases.
Structural Characterization
- Spectroscopic Methods : IR and NMR data (e.g., ’s 9a–9e) confirm the integrity of triazole and thiadiazole rings. The target compound would similarly require ¹H/¹³C NMR to verify substituent positions .
- Crystallography : SHELX software () is widely used for small-molecule refinement, implying that X-ray crystallography could resolve the target’s conformation and packing interactions .
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